Product packaging for 4-(Diethylamino)-2-butyn-1-ol(Cat. No.:CAS No. 10575-25-4)

4-(Diethylamino)-2-butyn-1-ol

Cat. No.: B019776
CAS No.: 10575-25-4
M. Wt: 141.21 g/mol
InChI Key: ACGZBRWTWOZSFU-UHFFFAOYSA-N
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Description

Overview of Alkynyl Alcohols as a Compound Class

Alkynyl alcohols, also known as alkynols, are organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne functionality). studypug.com This unique combination of functional groups makes them highly versatile building blocks in organic synthesis. byjus.com The hydroxyl group can undergo typical alcohol reactions such as oxidation to aldehydes or ketones, while the alkyne moiety can participate in a variety of addition and coupling reactions. studypug.comchemistrysteps.com Lower molecular weight alcohols are typically colorless liquids at room temperature. vedantu.com The presence of the hydroxyl group allows for hydrogen bonding, which generally leads to higher boiling points and greater water solubility compared to their corresponding alkanes. vedantu.com

Alkynyl alcohols are key intermediates in the synthesis of a wide array of more complex molecules. atamanchemicals.com Their reactivity allows for the introduction of diverse functional groups and the construction of intricate molecular architectures. atamanchemicals.com For example, they are used in the production of pharmaceuticals, agrochemicals, and fragrances. nbinno.com

Significance of the Butyn-1-ol Backbone in Organic Synthesis

The butyn-1-ol backbone is a four-carbon chain containing a hydroxyl group at one end and a terminal alkyne. This structure is a valuable precursor in organic synthesis, enabling chemists to introduce alkyne functionalities into larger molecules. tengerchemical.com The butyn-1-ol framework is utilized in the synthesis of various organic compounds, including plasticizers and pharmaceutical intermediates. medchemexpress.com

The reactivity of the butyn-1-ol backbone makes it a versatile building block. smolecule.com The terminal alkyne can undergo reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." medchemexpress.com This reaction's efficiency and specificity make it a powerful tool for creating complex molecules from simpler starting materials. medchemexpress.com Furthermore, the hydroxyl group can be oxidized or substituted, adding to the synthetic utility of the butyn-1-ol structure. smolecule.com

Importance of Diethylamino Functionalization in Chemical Structures

The introduction of a diethylamino group, a type of tertiary amine, into a molecule can significantly alter its chemical and physical properties. This process, known as functionalization, is a critical strategy in medicinal chemistry and drug discovery for optimizing the pharmacological profile of a compound. rsc.org The diethylamino group can influence a molecule's polarity, solubility, and ability to interact with biological targets. mdpi.com

In medicinal chemistry, the diethylamino group is often incorporated to enhance a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. rsc.org The nitrogen atom in the diethylamino group can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological receptors. researchgate.net Furthermore, the presence of an amino group can impart basic properties to the molecule, which can be important for its biological activity and formulation. The strategic placement of functional groups like the diethylamino group allows for the fine-tuning of a molecule's properties to achieve a desired therapeutic effect. rsc.org

Research Context of 4-(Diethylamino)-2-butyn-1-ol within Organic Chemistry

This compound is a specific alkynyl alcohol that has garnered attention in organic chemistry due to its utility as a synthetic intermediate. It is recognized as a key building block in the synthesis of more complex molecules, including pharmaceuticals. chemicalbook.in Notably, it is a known impurity and a metabolite of Oxybutynin (B1027), a medication used to treat overactive bladder. chemicalbook.comnih.govaxios-research.com

The structure of this compound, which combines the butyn-1-ol backbone with a diethylamino group, makes it a versatile reagent. The systematic investigation of such amino-substituted propargyl alcohol derivatives has been driven by the need for efficient synthetic routes to complex heterocyclic compounds. Research into this and similar compounds is often linked to advancements in transition metal catalysis, which enables a wide range of chemical transformations. The compound can be analyzed using techniques like reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Compound Information Table

Compound NameSynonym(s)Molecular Formula
This compound1-Diethylaminobut-2-yn-4-ol; Diethyl(4-hydroxybut-2-ynyl)amineC8H15NO
OxybutyninC22H31NO3

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 141.21 g/mol nih.govsigmaaldrich.com
Appearance Clear Colorless Oil chemicalbook.inpharmaffiliates.com
Boiling Point 222.4 °C at 760 mmHg; 231-232 °C sigmaaldrich.comlookchem.com
Density 0.949 g/cm³; 0.952 g/mL at 25 °C sigmaaldrich.comlookchem.com
Refractive Index n20/D 1.479 sigmaaldrich.comlookchem.com
Flash Point 89.7 °C; 104.4 °C (closed cup) sigmaaldrich.comlookchem.com
Water Solubility 11 g/L @ 25°C chemicalbook.comlookchem.com
LogP 0.32390 lookchem.com
CAS Number 10575-25-4 sigmaaldrich.comlookchem.com
SMILES CCN(CC)CC#CCO sigmaaldrich.comlookchem.com
InChI Key ACGZBRWTWOZSFU-UHFFFAOYSA-N chemicalbook.insigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B019776 4-(Diethylamino)-2-butyn-1-ol CAS No. 10575-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylamino)but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZBRWTWOZSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147311
Record name 4-(Diethylamino)-2-butyn-1-ol
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10575-25-4
Record name 4-(Diethylamino)-2-butyn-1-ol
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Record name 4-(Diethylamino)-2-butyn-1-ol
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Record name 4-(Diethylamino)-2-butyn-1-ol
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Record name 4-(diethylamino)-2-butyn-1-ol
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Record name 4-(DIETHYLAMINO)-2-BUTYN-1-OL
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Synthesis and Derivatization Strategies for 4 Diethylamino 2 Butyn 1 Ol

Synthetic Pathways for 4-(Diethylamino)-2-butyn-1-ol

The synthesis of this compound can be achieved through various chemical reactions, primarily involving multi-step methodologies.

Multi-step Reaction Methodologies

The creation of this compound and its derivatives often involves a sequence of chemical reactions. ontosight.aivulcanchem.com For instance, a related compound, 3-(N,N-diethylamino)-2-phenylsulphinylbutadiene, is produced in a multi-step process from 4-acetoxybut-2-yn-1-ol. rsc.org This highlights the common use of sequential reactions to build the desired molecular architecture.

Alkylation, Condensation, and Substitution Reactions in Synthesis

Key reaction types utilized in the synthesis of similar butynol (B8639501) derivatives include alkylation, condensation, and substitution. ontosight.ai These fundamental organic reactions are crucial for forming the carbon-carbon and carbon-nitrogen bonds within the target molecule. While specific details for the direct synthesis of this compound are not extensively documented in the provided results, the synthesis of a more complex analog, 2-Butyn-1-ol, 4-(diethylamino)-1-(2-furyl)-1-phenyl-, explicitly mentions the use of these reaction types. ontosight.ai

Specific Reaction Conditions and Reagents Employed (e.g., DMFA, (Et)3N)

In a multi-step synthesis leading to a derivative of butynediol, triethylamine (B128534) ((Et)3N) is used as a reagent alongside benzenesulphenyl chloride and diethylamine (B46881). rsc.org The use of triethylamine, a common base, suggests its role in facilitating reactions such as deprotonation or neutralizing acidic byproducts. While Dimethylformamide (DMFA) is a common solvent in organic synthesis, its specific application in the synthesis of this compound is not detailed in the available search results.

Derivatization of this compound

The functional groups of this compound, namely the hydroxyl and amino groups, allow for a variety of chemical modifications or derivatizations.

Formation of Bis-Carbamate Derivatives

The reaction of alcohols and amines with isocyanates to form carbamates is a well-established transformation.

The reaction between an alcohol and a diisocyanate, such as hexamethylene diisocyanate (HDI), leads to the formation of a urethane (B1682113) linkage. Given that this compound possesses a hydroxyl group, it can react with an isocyanate. The reaction of primary and secondary aliphatic amines with reagents to form carbamate (B1207046) esters is a known analytical method. nih.gov In the context of diisocyanates like HDI, this would result in the formation of a bis-carbamate derivative, where two molecules of this compound are linked by the hexamethylene chain through urethane bonds. The general principle involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate group.

Mechanistic Considerations of Carbamate Formation

The formation of carbamates from amines, such as this compound, and carbon dioxide is a reaction of significant interest. The mechanism of this reaction has been a subject of detailed investigation, with several pathways proposed. Generally, the reaction between CO2 and amine systems can be explained by two primary mechanisms. researchgate.net

One proposed pathway involves a two-step mechanism that proceeds through a zwitterionic intermediate to form the carbamate. researchgate.net However, computational studies using ab initio calculations on similar alkanolamines, such as ethanolamine (B43304) and diethanolamine, suggest that a zwitterion intermediate with a significant lifetime is unlikely. researchgate.net These studies indicate that a single-step, third-order reaction is the more probable mechanism. researchgate.net This single-step mechanism appears to be in good agreement with experimental observations. researchgate.net

Further mechanistic insights have been gained from studies involving superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG). rsc.org In these cases, it was found that the reversible TMG-CO2 zwitterion does not act as a direct carboxylation agent. rsc.org Instead, the role of the superbase is to deprotonate the amine as it attacks a free molecule of CO2 in a concerted carboxylation process. rsc.org This insight suggests that the primary function of a base catalyst is to facilitate the nucleophilic attack of the amine on CO2 by increasing the amine's nucleophilicity through deprotonation. rsc.org

Proposed MechanismKey FeaturesSupporting Evidence
Zwitterion Mechanism Proceeds via a zwitterionic intermediate formed from the amine and CO2. researchgate.netConsidered thermodynamically favorable in some models. researchgate.net
Single-Step, Third-Order Reaction Involves a concerted reaction between the amine, CO2, and a second molecule (amine or water) acting as a proton acceptor. researchgate.netAb initio calculations suggest this is the most likely pathway for alkanolamines, avoiding a high-energy zwitterion. researchgate.net
Base-Catalyzed Mechanism A base (e.g., a superbase or another amine molecule) deprotonates the amine, which then attacks CO2. rsc.orgExperimental and computational analysis with TMG shows CO2 dissociation from the TMG-CO2 adduct before carboxylation occurs. rsc.org

Applications of Derivatization in Structural Elucidation and Functionalization

Derivatization is a critical technique used to modify a chemical compound to enhance its properties for analysis or to impart new functionality. For a molecule like this compound, which contains both a hydroxyl and a tertiary amine group, derivatization plays a key role in its structural elucidation and functionalization.

In the context of structural elucidation, particularly in metabolomics and analytical chemistry, derivatization is often employed to improve the volatility and thermal stability of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Alkylation by reagents such as alkyl chloroformates is a common strategy that offers advantages like rapid reaction times and the formation of stable derivatives. nih.gov This process allows for the robust and reproducible analysis of polyfunctional compounds, aiding in their identification within complex biological matrices. nih.gov

Derivatization is also instrumental in functionalization, for instance, by introducing a chromophore or fluorophore to enhance detection sensitivity in liquid chromatography (LC). science.govscience.gov Chiral derivatizing agents, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or (+)- and (-)-1-(9-anthryl)-2-propyl chloroformate (APOC), are used to separate enantiomers and achieve highly sensitive detection, often in the femtomole or attomole range with laser-induced fluorescence. science.govscience.gov This application is crucial for determining the enantiomeric purity of chiral compounds. science.gov The primary goal of derivatization in this context is to create diastereomers from the enantiomers, which can then be separated using standard chromatographic techniques.

ApplicationPurposeExample ReagentsAnalytical Technique
Structural Elucidation Increase volatility and stability for analysis. nih.govMethyl chloroformate nih.govGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Functionalization (Enhanced Detection) Introduce a fluorescent or UV-active tag for sensitive detection. science.govscience.gov1-(9-anthryl)-2-propyl chloroformate (APOC) science.govHigh-Performance Liquid Chromatography (HPLC) with Fluorescence Detection science.gov
Functionalization (Chiral Separation) Create diastereomers from enantiomers for separation. science.gov(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) science.govMicellar Electrokinetic Chromatography (MEKC) science.gov

Exploration of Other Potential Derivatization Routes

Chloroformate reagents are widely utilized for the derivatization of compounds containing active hydrogen atoms, such as amines and alcohols. researchgate.net The reaction of an alkyl chloroformate with an amine proceeds rapidly at room temperature, even in aqueous media, to yield a stable carbamate. researchgate.net This reactivity makes chloroformates effective reagents for preparing samples for chromatographic analysis. researchgate.net

A variety of alkyl chloroformates (RCF) have been employed, with the choice of reagent often dictated by the analytical goal. researchgate.net For GC analysis, low-molecular-mass reagents like methyl, ethyl, and isobutyl chloroformate (MCF, ECF, IBCF) are used to increase the volatility of the analyte. researchgate.net Halogenated reagents, such as trichloroethyl chloroformate (TCECF), can be used for selective detection methods. researchgate.net

Recent studies in metabolomics have highlighted the advantages of methyl chloroformate derivatization over the more common silylation methods. nih.gov Alkylation with chloroformates is rapid, occurs under milder conditions, and produces more stable derivatives with better reproducibility, which is crucial for untargeted metabolomics studies where numerous polyfunctional metabolites are analyzed. nih.gov

Chloroformate ReagentAbbreviationTypical Application
Methyl ChloroformateMCFGC-MS derivatization, metabolomics. nih.gov
Ethyl ChloroformateECFDerivatization of amines for GC analysis. researchgate.net
Isobutyl ChloroformateIBCFDerivatization for GC, offers a balance of higher mass and stability. researchgate.net
Trichloroethyl ChloroformateTCECFDerivatization for selective detection (e.g., ECD). researchgate.net
1-(9-anthryl)-2-propyl chloroformateAPOCChiral separation and fluorescence detection. science.gov

The tertiary amine group in this compound features a lone pair of electrons on the nitrogen atom, making it nucleophilic. savemyexams.com This inherent nucleophilicity allows it to participate in nucleophilic substitution reactions. A classic example of such a reaction is the further alkylation of the amine.

Tertiary amines can react with alkyl halides (e.g., methyl iodide) in a nucleophilic substitution reaction to form quaternary ammonium (B1175870) salts. savemyexams.comlibretexts.org In this S_N2 reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting product is a quaternary ammonium salt, which carries a permanent positive charge on the nitrogen atom and is no longer nucleophilic as it lacks a lone pair. libretexts.org

This reaction is a common strategy for synthesizing quaternary ammonium compounds, which have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The reaction of this compound with an alkyl halide, R-X, would proceed as follows:

(CH₃CH₂)₂NCH₂C≡CCH₂OH + R-X → [(CH₃CH₂)₂N(R)CH₂C≡CCH₂OH]⁺X⁻

The efficiency of this reaction can be influenced by factors such as the nature of the alkyl halide and the reaction conditions. While primary and secondary amines can undergo multiple alkylations, leading to a mixture of products, tertiary amines like this compound will undergo a single alkylation to yield the quaternary ammonium salt. savemyexams.comlibretexts.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) atoms within the molecule, confirming the presence of key structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Diethylamino)-2-butyn-1-ol is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl groups on the nitrogen atom give rise to a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃), due to spin-spin coupling. The methylene groups adjacent to the alkyne and the hydroxyl group are expected to appear as triplets. The hydroxyl proton (-OH) typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH ~1.0 Triplet (t)
-N-(CH ₂)₂- ~2.5 Quartet (q)
-N-CH ₂-C≡ ~3.3 Triplet (t)
≡C-CH ₂-OH ~4.2 Triplet (t)

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's bonding environment. The two carbons of the alkyne (C≡C) bond are expected to resonate in the typical alkyne region (70-90 ppm). The carbon atom bonded to the electronegative oxygen atom (-CH₂OH) will appear further downfield compared to the other aliphatic carbons. Similarly, the carbons bonded to the nitrogen atom will also be shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C H₃ ~12
-N-(C H₂)₂- ~48
-N-C H₂-C≡ ~42
≡C-C H₂-OH ~51
-C C- ~80

For this compound, which is an achiral molecule, advanced NMR techniques are primarily used for unambiguous structural confirmation rather than stereochemical analysis. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons (like the alkyne carbons) would be absent, thus confirming the assignments made in the standard ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating a compound from a mixture and determining its molecular weight. For this compound, the mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight (141.21 g/mol ).

The fragmentation pattern is dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). The most significant fragmentation is expected to be the cleavage adjacent to the nitrogen atom, as this leads to the formation of a stable iminium ion. The loss of the largest alkyl group is typically favored.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
141 [C₈H₁₅NO]⁺ Molecular Ion (M⁺)
126 [C₇H₁₂NO]⁺ Loss of a methyl radical (•CH₃)
112 [C₆H₁₀NO]⁺ Loss of an ethyl radical (•C₂H₅)
86 [C₅H₁₂N]⁺ α-cleavage, formation of diethyl iminium ion

Electrospray Ionization-Mass Spectrometry (ESI-MS) is particularly useful for polar and thermally labile molecules. While this compound can be analyzed directly due to its tertiary amine group which is readily protonated, derivatization is a common strategy to enhance ionization efficiency and detection sensitivity, particularly for the hydroxyl group.

The primary alcohol functional group can be derivatized with reagents that introduce a permanently charged or easily ionizable moiety. This is a common practice in metabolomics and other fields requiring high sensitivity. For example, derivatizing the hydroxyl group would improve its response in ESI-MS, allowing for more reliable quantification in complex matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹)
Alcohol (-OH) O-H Stretch Broad, ~3300-3400
Alkane (-CH) C-H Stretch ~2850-2970
Alkyne (-C≡C-) C≡C Stretch Weak, ~2200-2260
Amine (-C-N) C-N Stretch ~1000-1250

The broad absorption band in the region of 3300-3400 cm⁻¹ is a clear indication of the hydroxyl (O-H) group, with the broadening caused by hydrogen bonding. The peaks in the 2850-2970 cm⁻¹ range are due to the C-H stretching vibrations of the ethyl and methylene groups. A weak, but sharp, absorption around 2200-2260 cm⁻¹ would confirm the presence of the internal carbon-carbon triple bond. Finally, stretching vibrations for the C-N and C-O bonds would be observed in the fingerprint region of the spectrum.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which finds use as a pharmaceutical intermediate, robust HPLC methods are critical for ensuring purity, and quality, and for isolating the compound from complex reaction mixtures. thermofisher.comwjpmr.com Method development in HPLC involves a systematic process of selecting the appropriate mode of chromatography, column, mobile phase, and detector to achieve the desired separation. wjpmr.compharmtech.com

Method Development for Analysis and Isolation

The development of an HPLC method for this compound is guided by the physicochemical properties of the molecule—specifically, its polarity imparted by the hydroxyl and tertiary amine functional groups—and the intended purpose of the analysis. The primary goals are to achieve adequate resolution of the target analyte from any impurities or related substances and to ensure the method is sensitive, accurate, and reproducible. nih.gov

For analytical purposes, the focus is on achieving sharp, symmetrical peaks with good separation from potential contaminants in a reasonable timeframe. For isolation, the method must be scalable to accommodate larger sample loads without sacrificing resolution, a process known as preparative separation. sielc.com The selection of the stationary phase (column) and mobile phase is the most critical step. Given the compound's structure, both reverse-phase and aqueous normal-phase chromatography are viable approaches. Optimization involves adjusting mobile phase composition, flow rate, and column temperature to fine-tune the separation. nih.gov A liquid chromatography method developed for this compound can be designed to be scalable, allowing its use for isolating impurities in preparative separations and for pharmacokinetic studies. sielc.com

Reverse Phase (RP) HPLC with Acetonitrile (B52724), Water, and Phosphoric Acid Mobile Phases

Reverse Phase (RP) HPLC is a widely used technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. For this compound, a simple and effective RP-HPLC method has been developed. sielc.com This method utilizes a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com

Acetonitrile serves as the organic modifier; varying its concentration adjusts the elution strength of the mobile phase. basicmedicalkey.com Water is the weak solvent in the polar mobile phase. Phosphoric acid is added to control the pH of the mobile phase. By maintaining a low pH, the residual silanol (B1196071) groups on the silica-based stationary phase are suppressed, which minimizes undesirable peak tailing. ualberta.ca Furthermore, the acidic conditions ensure that the diethylamino group is protonated, leading to more consistent retention behavior. This method is robust and can be adapted for fast UPLC (Ultra-Performance Liquid Chromatography) applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com

For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid like formic acid to ensure compatibility with the MS interface. sielc.com

The table above summarizes the conditions for the RP-HPLC analysis of this compound. sielc.com

Aqueous Normal Phase (ANP) Chromatography with Silica-Hydride Based Stationary Phases

Aqueous Normal Phase (ANP) chromatography is a powerful alternative for analyzing polar compounds that are often poorly retained in traditional RP-HPLC. nih.govmtc-usa.com This technique utilizes a silica-hydride-based stationary phase, which is less polar than conventional silica (B1680970) but capable of operating with aqueous-organic mobile phases. researchgate.netmdpi.com The retention mechanism in ANP is a combination of adsorption and partitioning, allowing for the effective separation of hydrophilic compounds. mtc-usa.comresearchgate.net

Unlike traditional normal phase chromatography, which requires non-aqueous (organic) solvents, ANP uses mobile phases with a high organic content (like acetonitrile) and a small amount of water. mtc-usa.com This makes ANP compatible with mass spectrometry and provides a unique selectivity. mtc-usa.com Stationary phases based on silica hydride are highly reproducible and stable over the long term. nih.govresearchgate.net They exhibit a dual retention mechanism; at high aqueous content, they behave in a reverse-phase mode, while at high organic content, they operate in a normal-phase mode, enabling the retention of both hydrophobic and hydrophilic compounds in a single run. mdpi.com This capability is particularly advantageous for complex bioanalyses. nih.govresearchgate.net

The table above compares the key features of Aqueous Normal Phase and Reverse Phase chromatography. mtc-usa.comresearchgate.net

Application in Quality Control and Analytical Method Validation

For this compound to be used in pharmaceutical manufacturing, the HPLC methods developed for its analysis must be rigorously validated to ensure they are fit for their intended purpose, which is a requirement of regulatory bodies and Good Manufacturing Practices (GMP). pharmtech.comscispace.com Analytical method validation provides documented evidence that the procedure is reliable for quality control. scispace.com

The validation process assesses several key performance parameters as defined by the International Conference on Harmonisation (ICH) guidelines. demarcheiso17025.com

Specificity/Selectivity : The method's ability to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or placebo ingredients. scispace.com

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically required. demarcheiso17025.com

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. pharmtech.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day, same analyst) and intermediate precision (different days, analysts, or equipment). The relative standard deviation (RSD) should typically be ≤2%. pharmtech.comdemarcheiso17025.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. An RSD of approximately 10% is often acceptable at the LOQ. demarcheiso17025.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. scielo.br

The table above outlines common validation parameters and their acceptance criteria for HPLC methods in quality control. demarcheiso17025.com

Mechanistic Studies and Chemical Reactivity

Reaction Mechanisms Involving the Alkyne Moiety

The carbon-carbon triple bond is a key site of reactivity in 4-(Diethylamino)-2-butyn-1-ol, participating in additions, inhibitions, and bond-forming reactions.

Hydrosilation is a significant reaction in materials science, particularly for the curing of silicone elastomers, involving the addition of a silicon-hydride bond across a double or triple bond, typically catalyzed by a platinum-group metal. mdpi.com Acetylenic alcohols are well-known inhibitors for these catalysts, preventing premature curing at room temperature. This compound has been identified as an effective inhibitor for such reactions. The inhibitory mechanism relies on the formation of a relatively stable complex between the alkyne functionality and the platinum catalyst. This coordination occupies the catalyst's active sites, thus preventing the primary hydrosilation reaction from occurring until the system is heated, which destabilizes the inhibitor-metal complex and initiates the curing process. In a related context, the reactivity of the alkyne is also harnessed in surface modification, where this compound can be bonded to a silica (B1680970) hydride surface through a hydrosilation procedure to create novel stationary phases for chromatography. researchgate.net

While direct synthesis of 2,3-butadien-1-ol (B102461) (also known as buta-2,3-dien-1-ol) starting from this compound is not prominently documented, the structure of this compound is closely related to intermediates in allene (B1206475) synthesis. A known practical synthesis for buta-2,3-dien-1-ol involves a copper(I)-catalyzed reaction of propargyl alcohol, an amine (such as diisopropylamine), and paraformaldehyde. orgsyn.org This process proceeds through a Mannich-type reaction to form an amino-substituted propargyl alcohol, which then undergoes rearrangement and elimination to yield the allene. The structural similarity suggests that this compound is a stable analog of the transient intermediates formed in such allenic syntheses.

The alkyne group in this compound serves as a versatile handle for constructing more complex molecular architectures through carbon-carbon bond formation. Research on the closely related compound, 4-(dimethylamino)but-2-yn-1-ol, demonstrates the utility of this class of compounds in transition metal-catalyzed coupling reactions. For instance, the alkyne functionality can participate in ruthenium-catalyzed intermolecular coupling reactions under mild, biocompatible conditions. These types of reactions, such as the Sonogashira, Heck, or other cross-coupling variants, are fundamental in organic synthesis for building molecular complexity and are compatible with the functional groups present in this compound. thermofisher.com

Reactivity of the Diethylamino Group

The tertiary amino group significantly influences the molecule's properties, contributing to its basicity and participating directly in nucleophilic reactions.

The diethylamino group is a non-nucleophilic base due to the lone pair of electrons on the nitrogen atom. This feature imparts basic properties to the entire molecule. The presence of this basic group can influence reaction pathways, and in catalytic systems, it can interact with metal centers or other reagents. The electron-donating nature of the diethylamino group affects the electron density distribution across the molecule, influencing the reactivity of the nearby alkyne and hydroxyl groups. However, compared to its dimethylamino analog, the diethylamino group offers greater steric hindrance, which can sometimes lead to reduced reactivity in certain reactions like photopolymerization.

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, allowing it to act as a nucleophile. This nucleophilicity enables the molecule to participate in various substitution and addition reactions. For example, the amino group can engage in nucleophilic substitution reactions, a common transformation for amines. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and heterocyclic systems. thermofisher.com The combination of a nucleophilic amine, a reactive alkyne, and a hydroxyl group within one molecule makes this compound a versatile synthon in organic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₁₅NO nih.govsigmaaldrich.com
Molecular Weight 141.21 g/mol nih.govsigmaaldrich.com
Density 0.952 g/mL at 25 °C sigmaaldrich.com
Boiling Point 231-232 °C sigmaaldrich.com
Flash Point 104.4 °C (closed cup) thermofisher.comsigmaaldrich.com
Refractive Index n20/D 1.479 sigmaaldrich.com

| CAS Number | 10575-25-4 | nih.govsigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

Compound Name Synonym(s)
This compound 1-(Diethylamino)-2-butyn-4-ol
2,3-Butadien-1-ol Buta-2,3-dien-1-ol
Propargyl alcohol 2-Propyn-1-ol
Diisopropylamine -
Paraformaldehyde -

Hydroxyl Group Reactivity

The presence of a primary hydroxyl (-OH) group is a key structural feature of this compound, making it a versatile precursor in various chemical transformations. This functional group is the primary site for reactions such as carbamate (B1207046) formation, esterification, and etherification.

The hydroxyl group in this compound provides a reactive site for the formation of carbamates. Alcohols are known to react with isocyanates to produce carbamate linkages. This makes this compound a potential building block for synthesizing molecules containing this functional group, which are relevant in the development of various chemical entities.

The hydroxyl group of this compound readily undergoes esterification. A significant application of this reaction is in the synthesis of oxybutynin (B1027) chloride. In this multi-step process, this compound is esterified with alpha-cyclohexyl-alpha-hydroxybenzeneacetic acid. This reaction is a critical step in forming the final ester product.

Additionally, the compound has the potential to undergo etherification. It has been identified as a suitable amine with a hydroxyl functional group for synthesizing cationic surfactants that contain an ether linkage. cymitquimica.com

Theoretical Studies on Reaction Centers and Reactivity

While specific, in-depth theoretical studies on this compound are not widely available in the reviewed literature, the application of computational chemistry provides significant insight into its reactivity.

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule. For this compound, such calculations can determine the distribution of electron density and partial charges on its atoms. This information helps identify the most likely centers for nucleophilic and electrophilic attack, thereby predicting its behavior in chemical reactions. Public databases provide computed properties for this molecule that are derived from such theoretical models.

Table 1: Computed Molecular Properties for this compound

Property Value
XLogP3 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 141.115364102 Da
Complexity 127

Data sourced from PubChem.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and energetic properties of molecules. A DFT analysis of this compound would yield its optimized molecular geometry, including precise bond lengths and angles, providing a stable, low-energy conformation.

Furthermore, DFT calculations can determine key energetic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. Although specific DFT studies on this compound were not found, this theoretical approach remains essential for a deeper, quantitative understanding of its reactive nature.

Applications in Advanced Chemical Research

Role as a Pharmaceutical Intermediate

4-(Diethylamino)-2-butyn-1-ol is primarily recognized for its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). lookchem.comtargetmol.comchemdad.com Its structural components are essential for building the final molecular architecture of certain drugs.

The most significant application of this compound is as a direct precursor in the synthesis of Oxybutynin (B1027). mdpi.comnewdrugapprovals.org Oxybutynin is an antimuscarinic agent used to treat overactive bladder. nih.govwikipedia.org The synthesis involves a convergent approach where two main fragments are prepared separately and then combined.

The preparation of the 4-(diethylamino)-2-butynyl fragment is typically achieved through a Mannich reaction. mdpi.com This reaction involves the aminoalkylation of a terminal alkyne. In this specific synthesis, 2-propyn-1-ol (propargyl alcohol) is reacted with formaldehyde (B43269) and diethylamine (B46881) to yield this compound. mdpi.com

Once synthesized, this intermediate is coupled with the second key fragment, typically an ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, through a transesterification reaction to form the final Oxybutynin molecule. mdpi.comnewdrugapprovals.org For example, methyl phenyl cyclohexyl glycolate (B3277807) can be reacted with an acetate (B1210297) derivative of this compound in the presence of a base like sodium methoxide (B1231860) to yield Oxybutynin. newdrugapprovals.orggoogle.com

Table 1: Key Reactions in Oxybutynin Synthesis Involving this compound

Step Reaction Type Reactants Product Purpose
1 Mannich Reaction 2-propyn-1-ol, Formaldehyde, Diethylamine This compound Forms the core butynyl alcohol intermediate. mdpi.com
2 Esterification / Transesterification This compound (or its acetate derivative) + 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (or its methyl ester) Oxybutynin Couples the two main fragments to form the final API. mdpi.comnewdrugapprovals.org

Due to its role as a key starting material, this compound is often listed as a process-related impurity in the final Oxybutynin drug product. lookchem.comchemdad.comechemi.com Its presence can result from an incomplete reaction during the final esterification step or from degradation of the Oxybutynin molecule. Regulatory guidelines require that such impurities be monitored and controlled within strict limits in pharmaceutical preparations to ensure product safety and efficacy. Pharmaceutical impurity profiling is a critical aspect of quality control, and reference standards for compounds like this compound are used for analytical testing. pharmaffiliates.comrxnchem.com

Table 2: Selected Impurities Related to Oxybutynin

Compound Name CAS Number Molecular Formula Role
This compound 10575-25-4 C₈H₁₅NO Precursor / Impurity pharmaffiliates.compharmaffiliates.com
(R)-Oxybutynin 119618-21-2 C₂₂H₃₁NO₃ Enantiomer of the active substance.
Oxybutynin Impurity 2 31197-69-0 C₁₆H₂₂O₃ Related substance.

In medicinal chemistry, the synthesis of structural analogs of known intermediates is a common strategy for discovering new drugs with improved properties. mdpi.com this compound serves as a scaffold that can be chemically modified to produce a library of related compounds. By altering the N-diethyl substituents, modifying the length of the carbon chain, or replacing the terminal hydroxyl group, researchers can create novel building blocks. These new analogs can then be incorporated into the Oxybutynin synthesis pathway to generate new molecular entities. nih.gov The goal of such research is to explore the structure-activity relationship (SAR), potentially leading to compounds with greater potency, higher selectivity for specific receptor subtypes, or an improved metabolic profile. nih.gov

Exploration in Materials Science

The functional groups within this compound—a primary alcohol, a tertiary amine, and an alkyne—present opportunities for its use as a monomer or modifier in the synthesis of advanced materials.

The synthesis of polyurethanes involves the reaction of polyols (compounds with multiple hydroxyl groups) with diisocyanates. researchgate.netresearchgate.net this compound, containing a reactive primary hydroxyl group, has the potential to be incorporated into a polyurethane chain. wikipedia.org It could function as a chain extender or a monofunctional chain terminator, which helps control the molecular weight of the polymer.

Furthermore, the tertiary amine group within the molecule can act as a catalyst for the polyurethane-forming reaction between the alcohol and isocyanate groups. mdpi.com This dual functionality—acting as both a reactant and a potential catalyst—makes it an interesting candidate for creating specialized polyurethanes with tailored properties. The presence of the alkyne group in the polymer backbone could also serve as a site for post-polymerization modification, such as cross-linking or grafting other molecules. nih.gov

Table 3: Functional Groups of this compound and Their Potential Roles in Polymer Science

Functional Group Chemical Structure Potential Role in Polymer Synthesis
Primary Alcohol (Hydroxyl) -CH₂OH Reacts with isocyanates to form urethane (B1682113) linkages; can act as a monomer or chain extender. mdpi.com
Tertiary Amine -N(CH₂CH₃)₂ Can function as a base catalyst in urethane formation. mdpi.com
Internal Alkyne -C≡C- Provides rigidity to the polymer backbone; offers a reactive site for cross-linking or functionalization. nih.gov

The synthesis of organic dyes often involves the coupling of various molecular building blocks to create a conjugated system that absorbs light in the visible spectrum. nih.gov Aromatic amines are common precursors for azo dyes, which are formed via diazotization followed by a coupling reaction. youtube.com While this compound is an aliphatic amine, it can be used as a synthon to introduce the diethylamino group and a four-carbon chain into a larger dye structure. rsc.org The diethylamino group is a powerful electron-donating group, which can act as an auxochrome to modify and intensify the color of a dye. The alkyne functionality provides a rigid linker and can be part of the conjugated system, or it could be used as a reactive handle to attach the chromophore to other molecules or substrates. researchgate.net

Catalytic Applications

The unique combination of functional groups in this compound suggests potential, though not yet documented, roles in catalysis. The tertiary amine and the alkyne can act as coordination sites for metal centers, a foundational concept in many catalytic systems.

Inhibition of Specific Enzymatic Activities (e.g., Trypsin Inhibition)

Trypsin is a serine protease, an enzyme critical for digestion through the cleavage of peptide bonds. nih.gov Trypsin inhibitors are molecules that bind to the active site of trypsin, reducing its biological activity. nih.gov This inhibition can occur through the formation of stable enzyme-inhibitor complexes, preventing the enzyme from binding to its protein substrates. nih.gov While a diverse range of compounds, particularly proteins and peptides, are known to inhibit trypsin, a review of scientific literature did not yield specific research demonstrating the inhibition of trypsin or other specific enzymes by this compound. It is known to be a human metabolite of Oxybutynin, but its direct enzymatic activities are not detailed in the available literature. nih.govechemi.com

Potential in Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. mdpi.com These reactions typically involve a catalytic cycle where a transition metal complex activates substrates and facilitates bond formation. mdpi.com The performance of the catalyst is heavily influenced by the ligands—molecules that bind to the metal center and modify its steric and electronic properties. mdpi.com

Ligands play a crucial role in stabilizing the metal catalyst and tuning its reactivity. mdpi.com Strong σ-donating ligands can increase the electron density on the metal center, which can influence oxidative addition and other elementary steps in a catalytic cycle. nih.gov The amine and alkyne groups within this compound possess the theoretical capability to act as ligands. However, there is no specific research available in the searched literature that details the use of this compound as a ligand or its influence on the activity and stability of transition metal catalysts. The stability of a catalyst, such as the catalytically active cuprous acetylide phase in some reactions, is critical for long-term performance. mdpi.com

Metal nanoparticles serve as a bridge between homogeneous and heterogeneous catalysis and often exhibit unique catalytic properties. The surface of a nanoparticle presents numerous sites for molecular interaction and reaction. Molecules with functional groups like alkynes can interact with transition metal surfaces. For instance, the insertion of an alkyne into a metal-silicon or metal-boron bond is a key step in certain catalytic functionalization reactions. nih.gov Despite the structural potential for this compound to interact with metal nanoparticles, specific studies detailing such interactions or their catalytic consequences were not found in the available scientific literature.

Chromatographic Stationary Phases

High-performance liquid chromatography (HPLC) is a powerful analytical technique that relies on the differential partitioning of analytes between a mobile phase and a stationary phase. The nature of the stationary phase is a primary determinant of separation selectivity.

Development of Aqueous Normal Phase (ANP) Materials

Aqueous Normal Phase (ANP) chromatography is a valuable technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography. sigmaaldrich.com The development of effective ANP stationary phases is crucial for this technique, and it often involves the chemical modification of a support material, typically silica (B1680970) gel, to create a polar surface. nih.govchemeurope.com The functional groups incorporated onto the silica surface dictate the retention mechanisms, which can include partitioning into an adsorbed water layer, hydrogen bonding, and electrostatic interactions. sigmaaldrich.comchromatographyonline.com In this context, the unique structural features of this compound, specifically its tertiary amine and primary alcohol functionalities, present a theoretical basis for its application in the synthesis of novel ANP materials.

The primary strategy for preparing chemically bonded stationary phases involves the functionalization of silica gel. nih.gov Bare silica gel itself can act as a polar stationary phase due to the presence of surface silanol (B1196071) groups (-Si-OH). wikipedia.org However, to achieve varied selectivity and more robust stationary phases, organic molecules are covalently bonded to these silanol groups. Common functionalities used in ANP and Hydrophilic Interaction Liquid Chromatography (HILIC) include amino, amide, cyano, and diol groups. sigmaaldrich.comnih.gov

The potential incorporation of this compound onto a silica support could proceed through the reaction of its terminal hydroxyl group. This would tether the molecule to the silica surface, leaving the diethylamino group accessible for chromatographic interactions. The presence of the tertiary amine would introduce a basic site on the stationary phase, capable of undergoing electrostatic interactions with acidic analytes. chromatographyonline.com The degree of interaction could be modulated by the pH of the mobile phase. nih.gov Furthermore, the nitrogen atom and the residual polarity from the linkage could contribute to the formation of a water-enriched layer on the stationary phase surface, which is a key aspect of the HILIC retention mechanism. chromatographyonline.com

Detailed Research Findings

Currently, specific research detailing the synthesis and chromatographic evaluation of an ANP stationary phase explicitly derived from this compound is not extensively documented in publicly available literature. However, the principles guiding the development of amino-functionalized stationary phases provide a strong foundation for postulating its utility.

Amino-functionalized silica phases are known to be effective for the separation of polar compounds in normal-phase mode. chemeurope.com These phases can interact with analytes through hydrogen bonding and dipole-dipole interactions. In the context of ANP, where the mobile phase contains a small amount of water, these interactions are crucial for retention. chromatographyonline.com

A hypothetical ANP material synthesized from this compound would possess distinct characteristics. The diethylamino group would offer a site for strong hydrogen bond acceptance and potential electrostatic interactions. The butynl linker would provide a rigid spacer, potentially influencing the selectivity of the stationary phase compared to more flexible alkylamine tethers.

The performance of such a material could be characterized by comparing its retention of a standard mix of polar analytes with that of commercially available amino and cyano phases. Key performance indicators would include retention factors, selectivity, and peak shapes for a range of polar acidic, basic, and neutral compounds.

While concrete data tables from direct research on this compound-based ANP materials are not available, the table below outlines the theoretical interactive properties that such a material would be expected to exhibit based on the known behavior of similar functionalized silica gels.

Interaction Type Contributing Functional Group Potential Analytes
Electrostatic InteractionDiethylamino GroupPolar acidic compounds
Hydrogen BondingDiethylamino Group (acceptor)Polar neutral and acidic compounds with hydrogen bond donor capabilities
Hydrophilic PartitioningPolar surface environmentWater-soluble polar compounds

Further research would be necessary to synthesize and characterize an ANP stationary phase based on this compound to validate these theoretical advantages and fully explore its chromatographic capabilities.

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies of 4-(Diethylamino)-2-butyn-1-ol

Trypsin Inhibition and Binding Site Interactions

This compound has been identified as an inhibitor of trypsin, a key digestive enzyme. cymitquimica.com Its inhibitory action occurs through binding to the active site of the trypsin molecule. cymitquimica.com The premature activation of trypsinogen (B12293085) to trypsin within the pancreas is a critical event in the development of pancreatitis. nih.govwjgnet.comcapes.gov.brpancreapedia.org This activation leads to the autodigestion of the pancreas and triggers an inflammatory cascade. nih.govresearchgate.net Therefore, the inhibition of trypsin is a significant therapeutic strategy for managing pancreatitis. researchgate.netjci.org The structure of this compound, a benzamidine (B55565) derivative, allows it to competitively inhibit trypsin-like enzymes. jci.org

Relevance in Pancreatitis Treatment

Pancreatitis is a severe inflammatory condition of the pancreas with no specific, effective treatment currently available. nih.gov The disease is thought to begin with injury to acinar cells, which then leads to the premature activation of digestive enzymes like trypsin. nih.govwjgnet.com This intra-acinar activation of trypsinogen is a hallmark of both experimental and human pancreatitis. nih.govwjgnet.compancreapedia.org

Given that the activation of proteases is a pivotal step in the pathogenesis of acute pancreatitis, inhibitors of these enzymes, including trypsin, are considered beneficial for protecting pancreatic cells from damage. researchgate.net this compound is used in the study of pancreatitis and other conditions where pancreatic enzymes are implicated as a root cause. cymitquimica.com While trypsin is a key mediator, it is likely that other, trypsin-independent inflammatory pathways also play a significant role in the progression and severity of the disease. pancreapedia.org

Potential Biological Activities of Structurally Similar Compounds

Compounds that are structurally related to this compound, particularly those containing a propargylamine (B41283) or amino alcohol moiety, have demonstrated a wide array of potential biological activities.

Anti-inflammatory Properties

Several compounds with structures similar to this compound have been investigated for their anti-inflammatory effects. ontosight.aiontosight.ainih.gov For instance, certain long-chain 2-amino-alcohols have shown significant inhibition of carrageenin-induced paw edema in rats. nih.gov Some indole (B1671886) derivatives, which can be synthesized using butyn-1-ol, are associated with anti-inflammatory processes. rsc.org Additionally, some quinazolinone derivatives have been explored for their anti-inflammatory potential. researchgate.net The mechanism for some of these compounds involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokines. nih.gov

Table 1: Anti-inflammatory Activity of Structurally Similar Compounds

Compound Class Model/Assay Observed Effect Reference
Long-chain 2-amino-alcohols Carrageenin-induced paw edema in rats Significant inhibition of edema nih.gov
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes LPS-stimulated RAW 264.7 cells Inhibition of nitric oxide (NO) production, reversal of elevated pro-inflammatory cytokines nih.gov
4-(Dimethylamino)but-2-yn-1-ol In vitro studies Inhibition of pro-inflammatory cytokines

Antimicrobial Activities

The antimicrobial potential of compounds structurally related to this compound has also been a subject of research. ontosight.ai Studies have shown that derivatives of propargylamine, amino acids, and furanones possess antimicrobial properties. wisdomlib.orgplos.orgresearchgate.net For example, novel N-substituted β-amino acid derivatives have exhibited promising antimicrobial activity, particularly against Gram-positive bacteria. plos.org Silver nanoparticles functionalized with ligands such as 2-butyne-1,4-diol (B31916) and 3-butyn-1-ol (B147353) have also been shown to have antibacterial capabilities against E. coli. semanticscholar.orgmdpi.com

Table 2: Antimicrobial Activity of Structurally Similar Compounds

Compound Class/Derivative Target Organism(s) Observed Effect Reference
N-substituted β-amino acid derivatives Gram-positive bacteria (e.g., S. aureus, E. faecalis), Candida albicans Promising antimicrobial and antifungal activity with MIC values from 4 to 128 µg/mL plos.org
Silver nanoparticles with 2-butyne-1,4-diol & 3-butyn-1-ol E. coli Significant antibacterial capabilities in zone-of-inhibition assays semanticscholar.orgmdpi.com

Anticancer Properties

Research into the anticancer activity of propargylamine derivatives has yielded promising results, highlighting their cytotoxic effects on various cancer cell lines. wisdomlib.org Specific propargylamine mycophenolate analogs have demonstrated selective toxicity toward neuroblastoma cells. nih.gov Furthermore, certain derivatives have shown significant inhibitory effects on pancreatic and breast cancer cells, marking them as potential candidates for new chemotherapy agents. wisdomlib.org Other related heterocyclic compounds, such as those with a furanone or thiazolidinedione structure, have also been investigated for their anticancer potential. researchgate.netmdpi.combeilstein-journals.org

Table 3: Anticancer Activity of Structurally Similar Compounds

Compound Class/Derivative Cancer Cell Line(s) Observed Effect Reference
Propargylamine mycophenolate analogues Neuroblastoma (SH-SY5Y) Selective cytotoxicity nih.gov
Propargylamine derivatives Pancreatic and breast cancer Significant inhibitory effects wisdomlib.org
Dimeric polyether ionophores Various cancer cell lines Improved antiproliferative potency mdpi.com
Spirothiazolidinediones Jurkat, K562, U937 Induction of apoptosis beilstein-journals.org

Mechanism of Action Studies

Interaction with Biological Targets

This compound has been identified as an impurity of Oxybutynin (B1027). pharmaffiliates.com Research indicates that the compound acts as a trypsin inhibitor by binding to the enzyme's active site. cymitquimica.com Furthermore, its parent compound, Oxybutynin, is known to function as a muscarinic antagonist, a local anaesthetic, and a calcium channel blocker. nih.govnewdrugapprovals.org

Affinity for Metal Ions (e.g., Ca2+)

Studies have demonstrated that this compound possesses an affinity for metal ions, including calcium (Ca2+). cymitquimica.com This interaction may be attributable to the presence of two ethoxy groups on its benzene (B151609) ring. cymitquimica.com

Investigations into Antidepressant-like Effects of Diyne Compounds

While direct studies on this compound's antidepressant effects are limited, research into the broader class of 1,3-diyne compounds offers valuable insights. rsc.orgrsc.org A series of sixteen 1,3-diyne compounds were synthesized and evaluated for their protective effects on corticosterone-injured PC12 cells, a common in vitro model for assessing neuroprotective activity. rsc.orgrsc.orgresearchgate.net Among the synthesized compounds, five (designated 7a, 7c, 7d, 11, and 12) showed significant protective activity. rsc.orgrsc.orgrsc.org

Subsequent behavioral studies using the mouse forced swim test revealed that compound 7a, in particular, exhibited a concentration-dependent antidepressant-like effect. rsc.orgrsc.org These findings suggest that the 1,3-diyne scaffold is a promising structure for the development of novel antidepressant agents. rsc.orgrsc.org The PC12 cell line is widely used as a model to screen for the neuroprotective effects of various antidepressant drugs. rsc.org

Influence on Apoptosis-Related Proteins

The mechanism behind the neuroprotective effects of related diyne compounds has been linked to the regulation of proteins involved in apoptosis (programmed cell death). rsc.orgrsc.orgrsc.org In studies involving corticosterone-induced apoptosis in PC12 cells, treatment with the diyne compound 7a led to a significant alteration in the expression of key apoptosis-related proteins. rsc.org

Specifically, the treatment resulted in a notable increase in the expression of the anti-apoptotic protein Bcl-2. rsc.org Conversely, the expression of pro-apoptotic proteins, including Bax, caspase-3, and cytochrome c, was significantly decreased compared to cells treated only with corticosterone. rsc.org These results indicate that the neuroprotective effect of this diyne compound is achieved, at least in part, by inhibiting the apoptotic pathway. rsc.org

Effect of Diyne Compound 7a on Apoptosis-Related Proteins

Protein Function Effect of Compound 7a Treatment
Bcl-2 Anti-apoptotic (inhibits cell death) Increased expression
Bax Pro-apoptotic (promotes cell death) Decreased expression
Caspase-3 Pro-apoptotic (executioner caspase) Decreased expression

| Cytochrome c | Pro-apoptotic (initiates caspase cascade) | Decreased expression |

Metabolic Pathways and Transformations

Human Metabolite of (S)-Oxybutynin

This compound is recognized as a known human metabolite of (S)-Oxybutynin. nih.govnih.govmolaid.com (S)-Oxybutynin, or esoxybutynin, is the (S)-enantiomer of the drug oxybutynin. nih.govnewdrugapprovals.org The metabolic transformation of (S)-Oxybutynin in the human body yields several compounds, including this compound. nih.govnih.gov

Metabolic Relationship

Parent Compound Known Human Metabolite

In Vitro Metabolism and Enzyme Inhibition (e.g., CYP3A4)simsonpharma.com

Scientific literature focusing directly on the in vitro metabolism and cytochrome P450 (CYP) enzyme inhibition of this compound as a primary investigational compound is limited. The majority of available research characterizes this compound as a principal and pharmacologically active metabolite of the drug Oxybutynin. fda.gov In this context, it is most commonly referred to as N-desethyloxybutynin (or DEO/Oxy-DE). tandfonline.comnih.govics.org

Metabolic Formation

The primary metabolic pathway leading to the formation of this compound is the N-deethylation of Oxybutynin. tandfonline.comnih.gov In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have conclusively identified the CYP3A subfamily, particularly CYP3A4, as the main catalyst for this transformation. fda.govnih.govdrugbank.com Research has ruled out the involvement of the CYP2D6 isozyme in this specific metabolic step. nih.gov

Kinetic studies of the formation of N-desethyloxybutynin from Oxybutynin in human liver microsomes have determined the Michaelis constant (Km) to be 16.5 ± 5.2 µM and the maximum reaction velocity (Vmax) to be 76.8 ± 3.7 nmol/mg/h. nih.gov

Subsequent Metabolism

Once formed, this compound can undergo further metabolism. A described metabolic pathway involves the oxidation of the secondary amine functional group to form the corresponding hydroxylamine (B1172632) (Oxy-HA). tandfonline.comnih.gov Studies have also investigated the stereoselective pharmacokinetics, noting that in human liver microsomes, the (R)-enantiomer of N-desethyloxybutynin is eliminated at a slightly slower rate than the (S)-enantiomer. drugbank.com

Enzyme Inhibition

There is a lack of specific data in the reviewed scientific literature regarding the direct inhibitory activity of this compound on CYP3A4, including metrics such as IC₅₀ values. Research into the enzyme inhibition of related compounds has been conducted, but direct data for this compound is not available. Therefore, a data table for its enzyme inhibition cannot be provided.

Future Research Directions and Unexplored Avenues

Advanced Computational Modeling for Structure-Activity Relationship (SAR)

Future research can significantly benefit from advanced computational modeling to establish a detailed Structure-Activity Relationship (SAR) for 4-(Diethylamino)-2-butyn-1-ol and its derivatives. By employing techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), researchers can predict the biological activity of novel derivatives. acs.org These models can elucidate the specific structural features that govern the compound's interactions with biological targets. acs.orgacs.org For instance, computational studies can help in understanding how modifications to the diethylamino group or the butynol (B8639501) backbone influence the compound's efficacy and selectivity as a potential therapeutic agent. acs.org This predictive power can streamline the design of new molecules with enhanced pharmacological profiles, reducing the need for extensive and time-consuming synthetic efforts. acs.orgscispace.com

Investigation of Novel Synthetic Routes and Green Chemistry Approaches

Exploring novel and more sustainable synthetic routes for this compound is a crucial area for future research. While traditional methods exist, the development of "green" synthetic pathways is paramount for environmental and economic reasons. ijsetpub.com This includes the use of safer solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption. ijsetpub.comresearchgate.net Research into flow chemistry, for example, could offer a more efficient and scalable production method compared to batch processing. ijsetpub.com Additionally, investigating biocatalysis, using enzymes to mediate the synthesis, could lead to highly selective and environmentally benign production methods. ijsetpub.com

Exploration of Additional Derivatization and Functionalization Strategies

The functional groups of this compound, the hydroxyl and the alkyne, offer prime sites for derivatization to create a diverse library of new compounds. Future research should focus on exploring a wide range of derivatization and functionalization strategies. For example, the hydroxyl group can be esterified or etherified to introduce various functionalities. science.govsit.edu.cn The terminal alkyne is particularly interesting as it can participate in "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, allowing for the efficient and specific conjugation to other molecules. tcichemicals.com This opens up possibilities for creating complex molecular architectures and bioconjugates.

Comprehensive In Vitro and In Vivo Pharmacological Profiling

Although this compound is known as a metabolite of Oxybutynin (B1027) and is used as a pharmaceutical intermediate, a comprehensive pharmacological profile is still lacking. nih.govthermofisher.comtargetmol.com Future research should involve extensive in vitro and in vivo studies to fully characterize its biological activities. ontosight.ai This includes screening against a wide range of biological targets to identify potential new therapeutic applications. ontosight.ai For instance, given its structural similarity to other biologically active alkynyl amines, it could be investigated for properties such as anti-inflammatory or antimicrobial activities. ontosight.ai Detailed pharmacokinetic studies would also be essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. sielc.com

Discovery of New Catalytic Applications

The presence of both a tertiary amine and an alkyne in this compound suggests its potential use in catalysis. The amine group can act as a ligand for metal catalysts, while the alkyne can participate in various catalytic transformations. Future research could explore its application as a ligand in transition metal catalysis, potentially influencing the selectivity and efficiency of reactions such as cross-coupling or hydrogenation. The bifunctional nature of the molecule could be exploited in developing novel organocatalysts for asymmetric synthesis.

Development of this compound-based Advanced Materials

The unique chemical structure of this compound makes it a candidate for the development of advanced materials. The alkyne functionality can be polymerized or incorporated into polymer backbones to create novel materials with specific properties. For instance, polymers containing this moiety might exhibit interesting thermal, optical, or electronic properties. Furthermore, the ability of the alkyne to undergo click reactions allows for the surface modification of materials, creating functionalized surfaces with tailored properties for applications in areas like sensor technology or biocompatible coatings. tcichemicals.com

Table of Compounds Mentioned

Compound Name
This compound
Oxybutynin
(S)-Oxybutynin

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C8H15NO nih.gov
Molecular Weight 141.21 g/mol nih.govsigmaaldrich.com
CAS Number 10575-25-4 nih.govthermofisher.comsigmaaldrich.com
Boiling Point 231-232 °C sigmaaldrich.com
Density 0.952 g/mL at 25 °C thermofisher.comsigmaaldrich.com
Refractive Index n20/D 1.479 sigmaaldrich.com
Flash Point 104 °C (219 °F) thermofisher.com
Appearance Clear Colorless Oil pharmaffiliates.com
Solubility in DMSO 55 mg/mL targetmol.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(Diethylamino)-2-butyn-1-ol with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or alkyne functionalization. For example, refluxing precursors in ethanol with controlled stoichiometry (e.g., 2 mmol starting material in 15 mL ethanol for 12 hours) followed by recrystallization (dichloromethane/hexane mixtures) ensures purity >95% . Monitor reaction progress via TLC (hexane:EtOAc, 6:4) and characterize products using NMR and GC-MS.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation; work in a fume hood .
  • Storage : Store in sealed containers under dry, ventilated conditions away from oxidizers (e.g., peroxides, nitric acid) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) .
  • Structural Confirmation : 1^1H/13^13C NMR for functional group analysis; IR spectroscopy for hydroxyl and alkyne bonds .
  • Physical Properties : Measure density (0.95 g/cm³) and flash point (100°C) using ASTM methods .

Advanced Research Questions

Q. How does this compound compare to monoethanolamine (MEA) in CO2_2 absorption kinetics and efficiency?

  • Methodological Answer :

  • Experimental Design : Use a wetted-wall column to measure absorption rates under controlled temperatures (20–40°C) and CO2_2 partial pressures (0.1–1 atm). Compare with MEA using second-order kinetic models .
  • Data Analysis : The blended amine system (this compound + MEA) shows 20–30% higher absorption rates than MEA alone due to synergistic effects .
  • Contradictions : Some studies report lower thermal stability compared to piperazine derivatives; mitigate via pH optimization .

Q. What are the decomposition pathways of this compound under oxidative conditions, and how can they be monitored?

  • Methodological Answer :

  • Pathways : Oxidative degradation produces CO, CO2_2, and nitrogen oxides (NOx_x). Use FTIR or GC-TCD to detect gaseous byproducts .
  • Stability Testing : Conduct accelerated aging studies (40–60°C, 1–4 weeks) with HPLC to track degradation (e.g., loss of parent compound >5% indicates instability) .
  • Mitigation : Add antioxidants (e.g., BHT) or store under nitrogen atmospheres .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for alkyne-amine interactions. Compare HOMO-LUMO gaps with experimental reactivity data .
  • Validation : Correlate computed activation energies with kinetic results from SN2 reactions (e.g., alkylation of bromoalkanes) .

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Feasible Synthetic Routes

Reactant of Route 1
4-(Diethylamino)-2-butyn-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Diethylamino)-2-butyn-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.